

Advanced Characterization and Utility of Dimethoxybenzene Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	<i>1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene</i>
CAS No.:	446831-24-9
Cat. No.:	B2835748

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Executive Summary

Dimethoxybenzenes (DMBs) represent a critical class of electron-rich aromatic building blocks in organic synthesis, medicinal chemistry, and materials science. The three isomers—1,2-dimethoxybenzene (Veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene—exhibit distinct electronic landscapes that dictate their specific utility. While 1,2-DMB serves as a primary scaffold for isoquinoline alkaloids and pharmaceuticals (e.g., Verapamil), 1,4-DMB has emerged as a high-potential redox shuttle for overcharge protection in lithium-ion batteries due to its reversible oxidation potential. This guide provides a rigorous technical analysis of these derivatives, detailing their reactivity profiles, metabolic pathways, and electrochemical behaviors, supported by validated experimental protocols.

Part 1: Structural & Electronic Fundamentals

The regiochemistry of electrophilic aromatic substitution (EAS) in DMBs is governed by the synergistic or competitive directing effects of the two methoxy groups. The methoxy group is a

strong

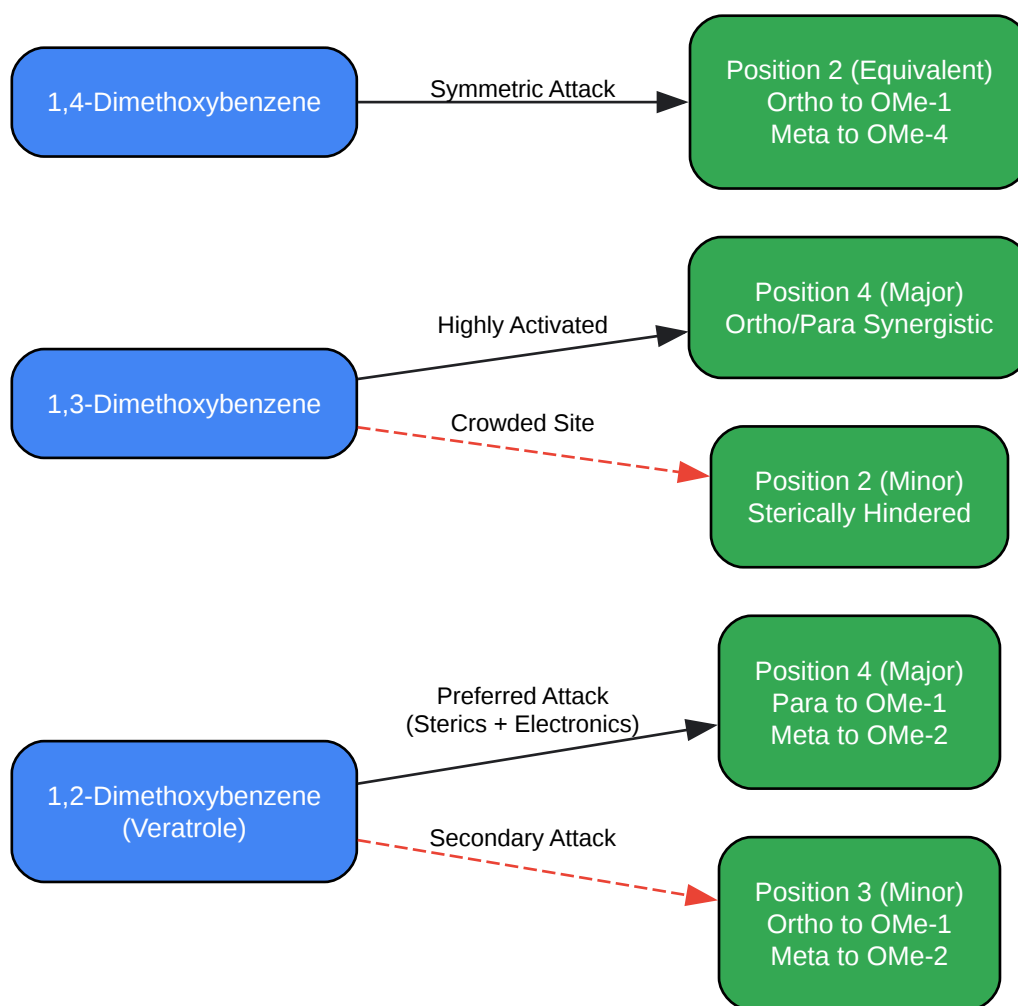
-donor (activator) and an ortho/para director.[1]

Comparative Physicochemical Profile

Property	1,2-Dimethoxybenzene (Veratrole)	1,3-Dimethoxybenzene	1,4-Dimethoxybenzene
CAS Number	91-16-7	151-10-0	150-78-7
Boiling Point	206–207 °C	217 °C	213 °C
Melting Point	22.5 °C	-52 °C	56 °C
Electronic Effect	Synergistic activation at C4/C5.	Competitive activation. C4 is highly activated; C2 is sterically hindered.	Symmetric activation. All unsubstituted positions equivalent.
Primary Utility	API Synthesis (Verapamil, Papaverine)	Resorcinol chemistry, polymer synthesis	Redox shuttles, Liquid Crystals

Reactivity & Regioselectivity Map

The following diagram illustrates the preferred sites for electrophilic attack based on electronic density and steric hindrance.



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Caption: Regioselectivity map showing preferred electrophilic attack sites for DMB isomers.

Part 2: Synthetic Utility & Protocol

1,2-Dimethoxybenzene is a ubiquitous starting material for the synthesis of 3,4-dimethoxybenzaldehyde (Veratraldehyde) via the Vilsmeier-Haack reaction. This conversion is critical in the synthesis of L-DOPA and other catecholamine derivatives.

Protocol 1: Vilsmeier-Haack Formylation of 1,2-Dimethoxybenzene

Objective: Regioselective synthesis of 3,4-dimethoxybenzaldehyde. Mechanism: Formation of a chloroiminium ion (Vilsmeier reagent) followed by EAS and hydrolysis.[2]

Reagents:

- 1,2-Dimethoxybenzene (1.0 eq)
- Phosphorus Oxychloride (
, 1.2 eq)
- N,N-Dimethylformamide (DMF, 1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated Sodium Acetate (
) solution

Step-by-Step Methodology:

- Reagent Formation: In a flame-dried round-bottom flask under atmosphere, cool DMF (1.5 eq) to 0°C. Add (1.2 eq) dropwise over 15 minutes. The solution will turn pale yellow/viscous as the chloroiminium salt forms. Stir for 30 minutes at 0°C.
- Substrate Addition: Dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous DCM (2 mL/mmol). Add this solution dropwise to the Vilsmeier reagent at 0°C.
- Reaction: Allow the mixture to warm to room temperature, then reflux (40°C for DCM, 80°C for DCE) for 4–6 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 8:2).
- Hydrolysis: Cool the reaction mixture to 0°C. Quench carefully by pouring into crushed ice containing saturated aqueous NaOAc. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt to the aldehyde.
- Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated , water, and brine. Dry over anhydrous

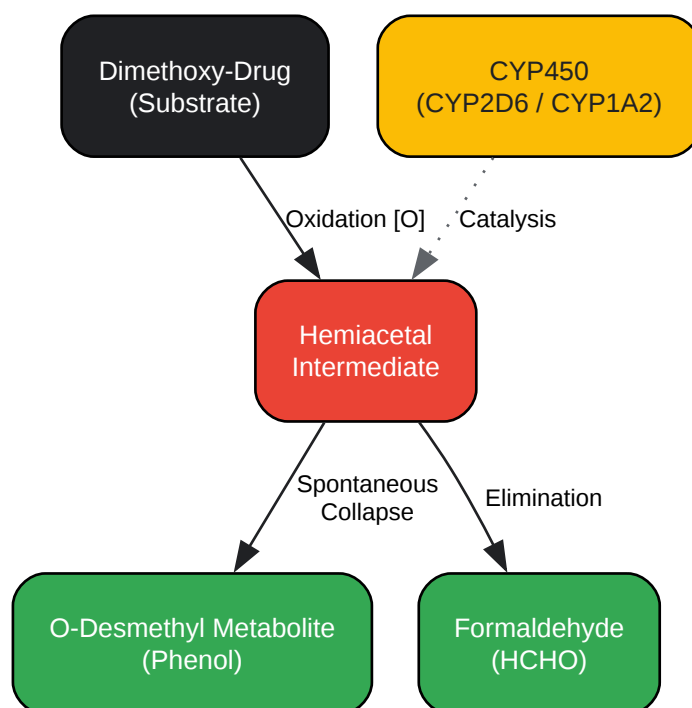
and concentrate in vacuo.

- Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Pharmaceutical Applications & Metabolism[3][4][5]

In drug discovery, the methoxy group acts as a bioisostere for alkyl groups but introduces specific metabolic liabilities. The primary clearance pathway for DMB-containing drugs is O-demethylation mediated by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP1A2).

Metabolic Pathway Visualization



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Caption: CYP450-mediated O-demethylation pathway of dimethoxybenzene derivatives.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

) of a DMB derivative.

Materials:

- Pooled Human Liver Microsomes (HLM, 20 mg/mL protein)
- NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

)

- Phosphate Buffer (100 mM, pH 7.4)[3]
- Test Compound (1 μM final concentration)

Methodology:

- Pre-Incubation: Prepare a master mix of buffer and HLM (0.5 mg/mL final protein conc). Add test compound (1 μM). Pre-incubate at 37°C for 5 minutes.
- Initiation: Add the pre-warmed NADPH regenerating system to initiate the reaction.
- Sampling: At designated time points (0, 5, 15, 30, 45, 60 min), remove aliquots (50 μL).
- Quenching: Immediately dispense aliquots into 150 μL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) to precipitate proteins.
- Analysis: Centrifuge samples (4000 rpm, 20 min, 4°C). Analyze the supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. The slope

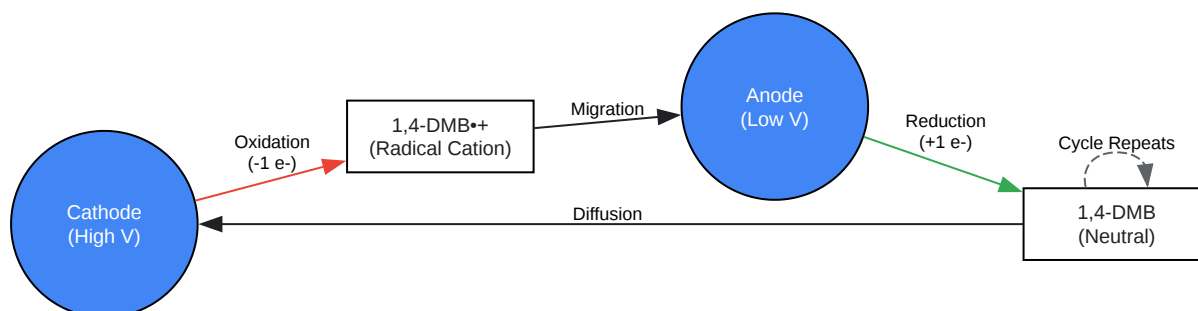
is the elimination rate constant.

Part 4: Electrochemical Properties (Redox Shuttles)

1,4-Dimethoxybenzene is extensively researched as a redox shuttle additive for lithium-ion batteries. It provides overcharge protection by reversibly oxidizing at a specific potential (approx. 3.9–4.0 V vs

) to carry excess current between the cathode and anode, preventing electrolyte decomposition.

Redox Shuttle Mechanism



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Caption: Redox shuttle mechanism of 1,4-DMB in Li-ion batteries for overcharge protection.

Protocol 3: Non-Aqueous Cyclic Voltammetry (CV)

Objective: Characterize the reversible oxidation potential (

) of 1,4-DMB.

Setup:

- Potentiostat: (e.g., BioLogic or Metrohm Autolab)
- Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 μm alumina.
- Counter Electrode: Platinum wire.[4][5]
- Reference Electrode:
(0.01 M
in ACN) or Ag wire pseudo-reference (calibrated with Ferrocene).

Reagents:

- Solvent: Anhydrous Acetonitrile (ACN) or Propylene Carbonate (PC).
- Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate ().
- Analyte: 1,4-Dimethoxybenzene (10 mM).

Methodology:

- Cleaning: Polish the glassy carbon electrode until a mirror finish is achieved. Sonicate in distilled water and then ethanol.
- Solution Prep: Dissolve

in ACN. Add 1,4-DMB to reach 10 mM concentration. Purge the solution with Argon for 10 minutes to remove dissolved oxygen.
- Measurement:
 - Set scan range: 3.0 V to 4.5 V vs

(approx. 0.0 V to 1.5 V vs Ag wire, depending on calibration).
 - Scan Rate: Run scans at 10, 50, 100, and 500 mV/s.
- Analysis:
 - Identify the anodic peak () and cathodic peak ().
 - Calculate .
 - Verify reversibility: The ratio

should be close to 1.0, and peak separation

should be approx 59 mV/n (theoretically) or <100 mV (experimentally) for a reversible one-electron process.

References

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